molecular formula C10H10OS B2842646 1-(Benzofuran-2-yl)ethanethiol CAS No. 1038982-04-5

1-(Benzofuran-2-yl)ethanethiol

Cat. No.: B2842646
CAS No.: 1038982-04-5
M. Wt: 178.25
InChI Key: LAXVHYRTEAJBNA-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-yl)ethanethiol is an organic compound characterized by the presence of a benzofuran ring attached to an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzofuran-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of benzofuran with ethanethiol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Benzofuran-2-yl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzofuran-2-yl)ethanethiol is unique due to the presence of both the benzofuran ring and the ethanethiol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXVHYRTEAJBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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